molecular formula C20H17ClN4O2 B3414413 N-(3-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946334-71-0

N-(3-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No. B3414413
CAS RN: 946334-71-0
M. Wt: 380.8 g/mol
InChI Key: OXLKDORUDPRKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, also known as CPI-455, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. CPI-455 is a member of the indoleamine 2,3-dioxygenase (IDO) inhibitor family, which targets the IDO enzyme that plays a critical role in tumor immune escape.

Mechanism of Action

N-(3-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide inhibits the IDO enzyme, which is responsible for catalyzing the first and rate-limiting step in the metabolism of tryptophan. Tryptophan is an essential amino acid that is required for T cell proliferation and function. By inhibiting the IDO enzyme, this compound increases the availability of tryptophan, leading to an increased immune response against cancer cells. In addition, this compound has been shown to activate the aryl hydrocarbon receptor (AHR), which plays a critical role in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. This compound inhibits the IDO enzyme, leading to an increased immune response against cancer cells. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of autoimmune diseases. This compound has also been shown to activate the AHR, which plays a critical role in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized in large quantities with high purity. This compound has been extensively studied in preclinical models of various types of cancer, making it a well-established tool for cancer research. However, this compound has some limitations for use in lab experiments. It is a potent inhibitor of the IDO enzyme, which may lead to off-target effects. In addition, this compound has poor solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for the research and development of N-(3-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide. One direction is to optimize the synthesis of this compound to improve its solubility and reduce off-target effects. Another direction is to investigate the potential use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. In addition, further research is needed to understand the mechanism of action of this compound and its effects on the immune system. Overall, this compound has significant potential as a therapeutic agent for cancer treatment and warrants further investigation.

Scientific Research Applications

N-(3-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. The IDO enzyme plays a critical role in tumor immune escape by suppressing the immune system's response to cancer cells. This compound inhibits the IDO enzyme, leading to an increased immune response against cancer cells. This compound has been shown to be effective in preclinical models of various types of cancer, including breast cancer, lung cancer, and melanoma. In addition to its anti-tumor effects, this compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2/c1-2-19-23-24-20(27-19)17-10-13-6-3-4-9-16(13)25(17)12-18(26)22-15-8-5-7-14(21)11-15/h3-11H,2,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLKDORUDPRKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 2
N-(3-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 3
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N-(3-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 4
N-(3-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 6
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N-(3-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

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